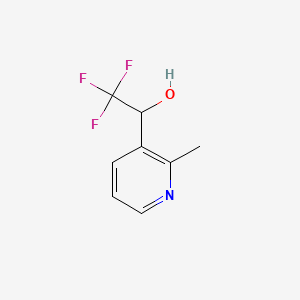
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl. It is a research chemical used in various scientific studies and applications. The compound features a cyclobutyl ring substituted with two fluorine atoms, an amino group, and a hydroxyl group, making it a versatile molecule for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is carried out using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amino Group Addition: The amino group is introduced through amination reactions, often using ammonia or amines under suitable conditions.
Hydroxyl Group Addition: The hydroxyl group is introduced via hydrolysis or reduction reactions.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers
Scientific Research Applications
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3,3-difluorocyclobutyl)ethanone hydrochloride: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3,3-Difluorocyclobutyl)ethan-1-ol: Lacks the amino group, making it less versatile for certain applications
Uniqueness
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H12ClF2NO |
|---|---|
Molecular Weight |
187.61 g/mol |
IUPAC Name |
2-amino-1-(3,3-difluorocyclobutyl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)1-4(2-6)5(10)3-9;/h4-5,10H,1-3,9H2;1H |
InChI Key |
MCNDDAIUYFKLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/structure/B13574744.png)
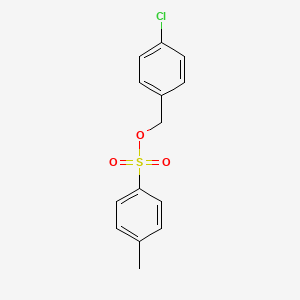
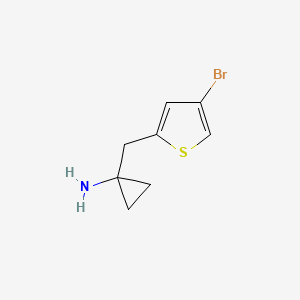

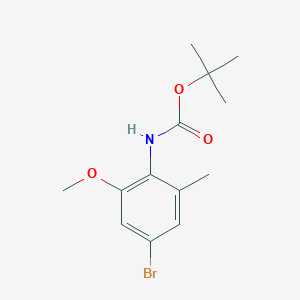

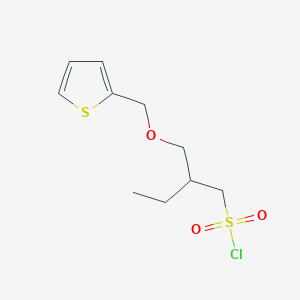
![2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B13574791.png)
![methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)
![5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid](/img/structure/B13574798.png)
![methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13574803.png)
![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid](/img/structure/B13574811.png)

